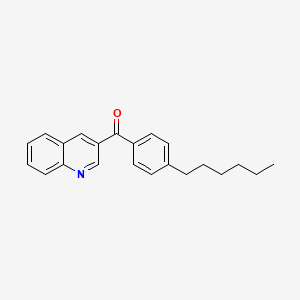

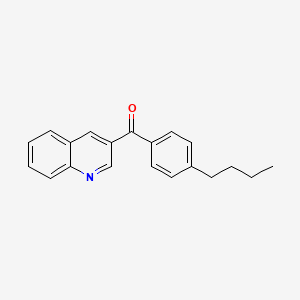

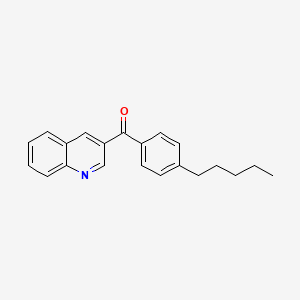

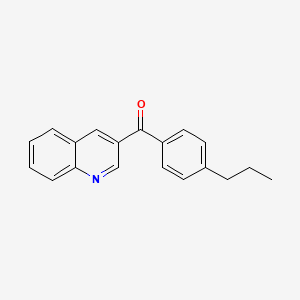

(4-Propylphenyl)(quinolin-3-yl)methanone

Vue d'ensemble

Description

(4-Propylphenyl)(quinolin-3-yl)methanone is an organic compound with the molecular formula C19H17NO and a molecular weight of 275.34 g/mol . It belongs to the class of aryl ketones and is characterized by the presence of a quinoline ring and a propyl-substituted phenyl group. This compound is primarily used in research and development settings and is not intended for direct human use .

Mécanisme D'action

Target of Action

Quinolines and quinolones, which include this compound, are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They are often used as a scaffold for drug development .

Mode of Action

Quinolines and quinolones generally exhibit their bioactivity through different mechanisms of action . They can interact with bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling .

Biochemical Pathways

Quinolines and quinolones are known to affect various biological pathways due to their broad spectrum of bioactivities .

Result of Action

Quinolines and quinolones are known to have various biological effects, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .

Analyse Biochimique

Biochemical Properties

3-(4-Propylbenzoyl)quinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, quinoline derivatives, including 3-(4-Propylbenzoyl)quinoline, have been shown to inhibit enzymes such as α-amylase and α-glucosidase . These interactions are essential for regulating carbohydrate metabolism and can have implications for managing conditions like diabetes. Additionally, 3-(4-Propylbenzoyl)quinoline may interact with other biomolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its biochemical activity.

Cellular Effects

The effects of 3-(4-Propylbenzoyl)quinoline on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline derivatives have been reported to affect the expression of genes involved in inflammatory responses and apoptosis . By altering these pathways, 3-(4-Propylbenzoyl)quinoline can impact cell proliferation, differentiation, and survival, making it a potential candidate for therapeutic applications in cancer and inflammatory diseases.

Molecular Mechanism

At the molecular level, 3-(4-Propylbenzoyl)quinoline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. The molecular mechanism of 3-(4-Propylbenzoyl)quinoline involves a combination of non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which stabilize its binding to target molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Propylbenzoyl)quinoline can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 3-(4-Propylbenzoyl)quinoline in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of 3-(4-Propylbenzoyl)quinoline vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and anti-inflammatory activity . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage-dependent effects of 3-(4-Propylbenzoyl)quinoline is essential for determining its therapeutic window and potential side effects in clinical applications.

Metabolic Pathways

3-(4-Propylbenzoyl)quinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation through hydroxylation and other metabolic reactions, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 3-(4-Propylbenzoyl)quinoline may affect metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Transport and Distribution

The transport and distribution of 3-(4-Propylbenzoyl)quinoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-(4-Propylbenzoyl)quinoline within tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 3-(4-Propylbenzoyl)quinoline is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 3-(4-Propylbenzoyl)quinoline within these compartments can influence its interactions with biomolecules and its overall biochemical activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propylphenyl)(quinolin-3-yl)methanone typically involves the condensation of 4-propylbenzaldehyde with quinoline-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a dehydrating agent like acetic anhydride. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Propylphenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Quinoline-3-carboxylic acid derivatives.

Reduction: (4-Propylphenyl)(quinolin-3-yl)methanol.

Substitution: Halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

(4-Propylphenyl)(quinolin-3-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of new materials and catalysts.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: A nitrogen-containing bicyclic compound with various biological activities.

4-Propylbenzaldehyde: A precursor in the synthesis of (4-Propylphenyl)(quinolin-3-yl)methanone.

Quinoline-3-carboxylic acid: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific combination of a quinoline ring and a propyl-substituted phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Propriétés

IUPAC Name |

(4-propylphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-2-5-14-8-10-15(11-9-14)19(21)17-12-16-6-3-4-7-18(16)20-13-17/h3-4,6-13H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEPYLJRXIVXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296736 | |

| Record name | (4-Propylphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-28-4 | |

| Record name | (4-Propylphenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Propylphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.